AChE Inhibitory Potency (IC50) of T-82 vs. Tacrine and Donepezil in Rat Brain Homogenate
T-82 inhibits acetylcholinesterase (AChE) with an IC50 of 109.4 nM in rat brain homogenate, positioning it as a moderately potent inhibitor. This value is directly compared to tacrine (IC50 = 84.2 nM) and donepezil (E2020, IC50 = 11.8 nM) under identical assay conditions [1]. While donepezil demonstrates superior potency, T-82's value confirms its capacity to engage the target and elevate acetylcholine levels in vivo, as demonstrated in subsequent microdialysis studies [1].
| Evidence Dimension | In vitro AChE inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 109.4 nM |
| Comparator Or Baseline | Tacrine: 84.2 nM; Donepezil (E2020): 11.8 nM |
| Quantified Difference | T-82 is 1.3-fold less potent than tacrine and 9.3-fold less potent than donepezil in this assay. |
| Conditions | Rat brain homogenate; concentration-dependent inhibition. |
Why This Matters
Quantifies T-82's AChE inhibitory potency relative to clinical benchmarks, enabling researchers to dose appropriately in preclinical models expecting comparable target engagement.
- [1] Isomae K, Ishikawa M, Ohta M, Ogawa Y, Hasegawa H, Kohda T, Kamei J. Effects of T-82, a new quinoline derivative, on cholinesterase activity and extracellular acetylcholine concentration in rat brain. Jpn J Pharmacol. 2002;88(2):206-212. doi:10.1254/jjp.88.206. View Source
